molecular formula C16H23NO5 B6156993 2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 2229448-52-4

2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B6156993
CAS RN: 2229448-52-4
M. Wt: 309.4
InChI Key:
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Description

This compound is also known as 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid . It has a molecular weight of 281.31 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-5-7-10(19-4)8-6-9/h5-8,11H,1-4H3,(H,15,18)(H,16,17) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a melting point of 104-106 degrees Celsius . It is a white fine crystalline powder .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide . Methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine occurs .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid' involves the protection of the amine group, followed by the synthesis of the aromatic ring, and then the deprotection of the amine group. The final step involves the addition of the carboxylic acid group to the aromatic ring.", "Starting Materials": [ "4-amino-3-methoxybenzoic acid", "tert-butyl chloroformate", "2-methylpropanoic acid", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Protection of the amine group", "4-amino-3-methoxybenzoic acid is dissolved in dichloromethane and triethylamine is added. The mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The resulting product is extracted with diethyl ether and washed with hydrochloric acid and sodium hydroxide. The organic layer is dried over sodium sulfate and evaporated to give the protected amine product.", "Step 2: Synthesis of the aromatic ring", "The protected amine product is dissolved in dichloromethane and ethyl acetate is added. The mixture is cooled to 0°C and trifluoroacetic acid is added dropwise. The reaction mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The resulting product is extracted with diethyl ether and washed with hydrochloric acid and sodium hydroxide. The organic layer is dried over sodium sulfate and evaporated to give the aromatic ring product.", "Step 3: Deprotection of the amine group", "The aromatic ring product is dissolved in dichloromethane and triethylamine is added. The mixture is cooled to 0°C and hydrochloric acid is added dropwise. The reaction mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The resulting product is extracted with diethyl ether and washed with hydrochloric acid and sodium hydroxide. The organic layer is dried over sodium sulfate and evaporated to give the deprotected amine product.", "Step 4: Addition of the carboxylic acid group", "The deprotected amine product is dissolved in dichloromethane and 2-methylpropanoic acid is added. The mixture is cooled to 0°C and triethylamine is added dropwise. The reaction mixture is stirred for 1 hour at 0°C and then for 2 hours at room temperature. The resulting product is extracted with diethyl ether and washed with hydrochloric acid and sodium hydroxide. The organic layer is dried over sodium sulfate and evaporated to give the final product, '2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid'." ] }

CAS RN

2229448-52-4

Product Name

2-(4-{[(tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C16H23NO5

Molecular Weight

309.4

Purity

95

Origin of Product

United States

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